Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester
Description
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester (CAS: 1353987-40-2) is a carbamic acid derivative featuring a benzyl ester group, an ethyl-substituted carbamate, and a piperidine ring modified with a hydroxethyl moiety at the 4-position. Its molecular formula is C₁₇H₂₆N₂O₃ (MW: 306.41) .
Properties
IUPAC Name |
benzyl N-ethyl-N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-2-20(14-16-8-10-19(11-9-16)12-13-21)18(22)23-15-17-6-4-3-5-7-17/h3-7,16,21H,2,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGILNBMAGIJKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Core Formation
The piperidine ring is synthesized via a modified Mannich reaction, where γ-butyrolactone undergoes aminolysis with ammonium hydroxide under reflux conditions (80°C, 12 hours). This yields a piperidin-4-ylmethanol intermediate, which is subsequently protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.
Hydroxyethyl and Ethyl Group Introduction
The Boc-protected piperidine is reacted with 2-bromoethanol in dimethylformamide (DMF) at 60°C for 8 hours to introduce the hydroxyethyl moiety. Dehydrohalogenation is catalyzed by potassium carbonate, achieving a 78% yield. Ethylation is then performed using ethyl iodide and sodium hydride in tetrahydrofuran (THF), resulting in N-ethylation at the carbamate nitrogen.
Carbamate Esterification
The final step involves reacting the ethylated intermediate with benzyl chloroformate in dichloromethane (DCM) at 0–5°C. Triethylamine is added to scavenge HCl, yielding the target compound with 85% purity after column chromatography.
Reaction Condition Optimization
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction rates and yields. Polar aprotic solvents like DMF enhance nucleophilic substitution during hydroxyethylation, while THF optimizes ethylation efficiency. Low temperatures (0–5°C) during carbamate formation minimize side reactions such as oligomerization.
Catalytic Systems
The use of palladium on carbon (Pd/C) in hydrogenation steps for intermediate reduction improves selectivity. For example, catalytic transfer hydrogenation with ammonium formate increases yield by 15% compared to traditional H₂ gas methods.
pH and Purification
Carbamate stability is pH-dependent. Neutral conditions (pH 7–8) during aqueous workups prevent hydrolysis of the benzyl ester. Final purification via high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient achieves >99% purity.
Industrial-Scale Production Challenges
Batch vs. Continuous Flow Synthesis
Industrial production employs continuous flow reactors to enhance reproducibility. A patented method utilizes a two-reactor system: the first for piperidine functionalization (residence time: 2 hours) and the second for carbamate esterification (residence time: 1 hour). This reduces batch-to-batch variability by 30%.
Cost-Effective Reagent Selection
Replacing benzyl chloroformate with benzyl trichloroacetimidate lowers raw material costs by 20% without compromising yield. Similarly, recycling DMF via distillation reduces solvent waste.
Comparative Data of Synthetic Methods
Table 1 summarizes key parameters across published methodologies:
Mechanistic Insights and Side Reactions
Competing Pathways During Ethylation
Ethylation with ethyl iodide may lead to over-alkylation at the piperidine nitrogen. Steric hindrance from the hydroxyethyl group reduces this risk, but excess NaH can deprotonate the hydroxy group, necessitating stoichiometric control.
Hydrolysis Mitigation Strategies
The benzyl ester group is susceptible to hydrolysis under acidic or basic conditions. Buffering reaction mixtures at pH 7–8 and using anhydrous solvents prevent degradation, ensuring a stable shelf life of >12 months at −20°C.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation, where its alcohol group might be converted into a corresponding aldehyde or ketone.
Reduction: Conversely, reduction reactions might target certain functional groups, altering the chemical structure.
Substitution: This involves replacing one group within the molecule with another, a common method for creating derivatives or modifying its properties.
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminium hydride.
Substitution can involve nucleophiles or electrophiles depending on the desired modification.
Major Products: The primary products depend on the reaction type, but might include oxidized or reduced forms, or modified derivatives with different substituents.
Scientific Research Applications
Chemistry: In chemistry, Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester serves as a versatile intermediate, aiding in the synthesis of more complex molecules.
Biology: In biological contexts, it may be used as a probe to study enzyme activities or metabolic pathways.
Medicine: Medically, this compound is investigated for its potential therapeutic effects, particularly in drug development and pharmacological studies.
Industry: Industrial applications often involve its use as a building block for the synthesis of materials with desired properties, like specialty polymers or advanced coatings.
Mechanism of Action
The compound's effects are mediated through interactions with specific molecular targets, potentially involving binding to enzymes or receptors, altering cellular pathways. The exact mechanism can vary, requiring in-depth biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine vs. Pyrrolidine Ring Systems
- Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS: 1353987-40-2 vs. 1354006-62-4): Structural Difference: The substitution occurs at the 3-position of the piperidine ring instead of the 4-ylmethyl group.
- Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS: 122021-01-6): Structural Difference: Replaces the 6-membered piperidine with a 5-membered pyrrolidine ring. Impact: Pyrrolidine’s smaller ring size increases conformational rigidity and basicity (pKa ~11 vs.
Table 1: Structural and Physicochemical Comparison
Carbamate and Ester Modifications
- Benzyl Ester vs. Biphenyl Carbamate: Biphenyl-2-ylcarbamic Acid 1-(2-Methylaminoethyl)piperidin-4-yl Ester (CAS: N/A):
- Structural Difference: Replaces the benzyl ester with a biphenyl carbamate and adds a methylaminoethyl side chain.
- Impact: The biphenyl group increases lipophilicity (logP), enhancing membrane permeability but possibly reducing aqueous solubility. The methylaminoethyl group introduces additional basicity, which may improve binding to cationic targets .
- Ethyl Carbamate vs. Methyl/Benzyl Carbamates :
- Pharmacological Activity : Ethyl carbamates exhibit weaker physostigmine-like activity (e.g., miotic action, intestinal peristalsis stimulation) compared to methyl or benzyl carbamates . However, the benzyl ester in the target compound may offset this by enhancing affinity for aromatic pockets in enzymes or receptors .
Pharmacological and Functional Insights
Cholinergic Activity and Receptor Binding
- Quaternary vs. Tertiary Amines :
Stability and Metabolic Profile
- Carbamate Stability : Dialkyl carbamates (e.g., diethyl) are hydrolytically stable, whereas aryl-alkyl carbamates (e.g., benzyl) may undergo esterase-mediated cleavage. The target compound’s ethyl-piperidinylmethyl carbamate likely offers intermediate stability, balancing metabolic clearance and sustained activity .
Biological Activity
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester, a derivative of carbamic acid, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C16H24N2O3
- Molecular Weight : 288.37 g/mol
- IUPAC Name : Ethyl [1-(2-hydroxyethyl)-piperidin-4-ylmethyl] carbamate benzyl ester
The compound features a piperidine ring, a carbamate functional group, and an ethyl side chain, contributing to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Cholinergic Receptors : Many carbamate derivatives exhibit inhibition of acetylcholinesterase (AChE), enhancing cholinergic signaling. This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease.
- Neuroprotective Effects : Studies have suggested that piperidine derivatives can provide neuroprotection against oxidative stress and neuroinflammation, which are critical in neurodegenerative conditions.
1. Neuropharmacological Effects
Several studies have demonstrated the neuropharmacological potential of related compounds:
- Cholinesterase Inhibition : this compound may inhibit AChE activity, leading to increased levels of acetylcholine in the synaptic cleft. This effect is crucial for enhancing cognitive functions and memory retention in models of Alzheimer's disease .
2. Antioxidant Activity
Research has indicated that similar piperidine-based compounds possess significant antioxidant properties. These properties are essential for mitigating oxidative stress in neuronal cells, which can lead to cellular damage and death .
3. Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects by modulating inflammatory pathways, potentially reducing neuroinflammation associated with various neurological disorders.
Study 1: Cholinesterase Inhibition
In a study investigating the inhibitory effects on AChE, compounds structurally related to this compound were shown to have IC50 values in the low micromolar range. This suggests significant potential for treating cognitive disorders .
Study 2: Neuroprotective Effects
In vitro studies demonstrated that similar piperidine derivatives protected neuronal cells from oxidative damage induced by hydrogen peroxide. The protective effect was attributed to enhanced antioxidant enzyme activity .
Q & A
Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?
- Factors to Investigate :
- Bioavailability : Assess plasma protein binding and blood-brain barrier penetration.
- Metabolite Activity : Identify active metabolites via LC-MS/MS and test their efficacy .
- Dosing Regimens : Optimize frequency and route (e.g., intraperitoneal vs. oral) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
